molecular formula C25H21N7O3 B2988481 2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923512-07-6

2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2988481
CAS RN: 923512-07-6
M. Wt: 467.489
InChI Key: WYUIATNJKOHXSA-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The process may involve heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The synthesized derivatives are often confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their high degree of structural diversity, their solubility in water, and their weaker base compared to pyridine .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been identified for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met are considered valuable in the treatment of various cancers.

Neuropharmacology: GABA A Modulation

Structures containing the triazolopyrimidine moiety have shown activity as GABA A allosteric modulators . These compounds can influence GABAergic neurotransmission, which is crucial in treating conditions like anxiety, epilepsy, and insomnia.

Polymer Chemistry: Solar Cell Applications

The triazolopyrimidine core has been incorporated into polymers used in solar cells . These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties.

Enzyme Inhibition: BACE-1 Inhibition

Compounds with this structure have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease. Inhibitors of BACE-1 are thus of significant interest for therapeutic intervention.

Fluorescent Probes

Due to the inherent properties of the triazolopyrimidine ring system, these compounds can serve as fluorescent probes . They can be used in biological imaging to track and visualize biological processes in real-time.

Anticancer Activity

The triazole and pyrimidine components of this compound contribute to a broad spectrum of biological activities, including anticancer effects . Its ability to form non-covalent bonds with enzymes and receptors makes it a candidate for drug development in cancer therapy.

properties

IUPAC Name

2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3/c1-16-6-8-17(9-7-16)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)35-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIATNJKOHXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

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